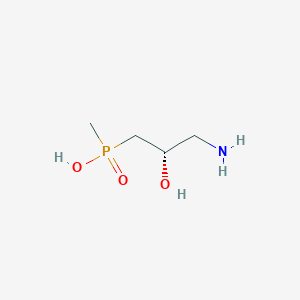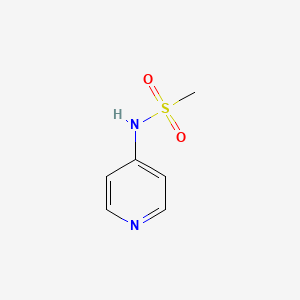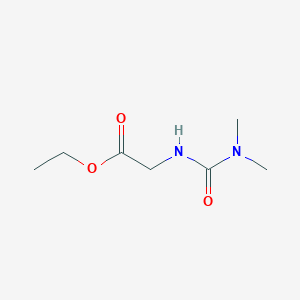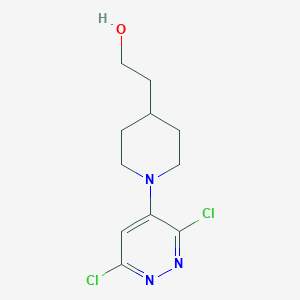
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3,6-dichloropyridazine moiety and an ethan-1-ol group. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution with the 3,6-dichloropyridazine group. The final step involves the introduction of the ethan-1-ol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyridazine ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorinated positions.
Wissenschaftliche Forschungsanwendungen
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Shares a similar piperidine and ethan-1-ol structure but with a thiadiazole ring instead of pyridazine.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the pyridazine substitution, making it less complex.
Uniqueness
2-(1-(3,6-Dichloropyridazin-4-yl)piperidin-4-yl)ethanol is unique due to the presence of the 3,6-dichloropyridazine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
921769-62-2 |
|---|---|
Molekularformel |
C11H15Cl2N3O |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2-[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C11H15Cl2N3O/c12-10-7-9(11(13)15-14-10)16-4-1-8(2-5-16)3-6-17/h7-8,17H,1-6H2 |
InChI-Schlüssel |
YEWSTVDSFUQDMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCO)C2=CC(=NN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
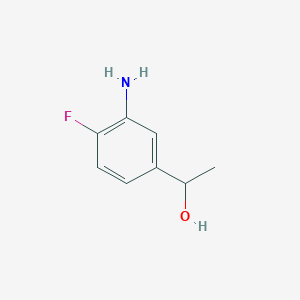
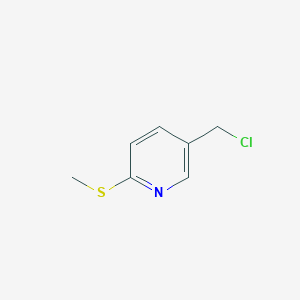
![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)
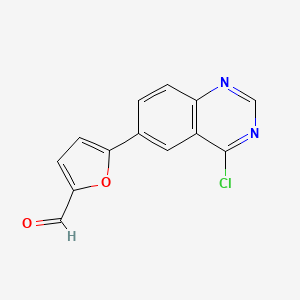
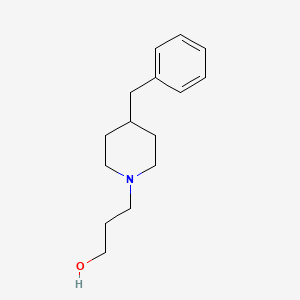
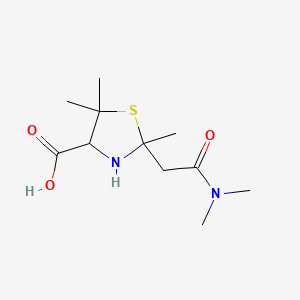
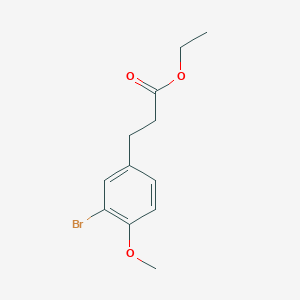
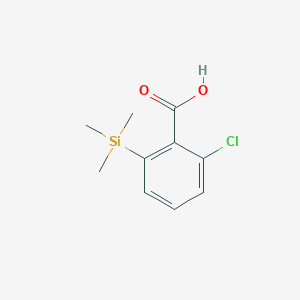
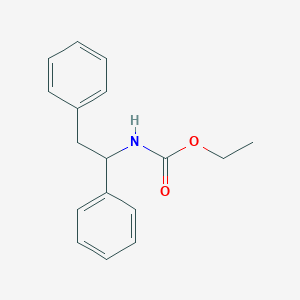
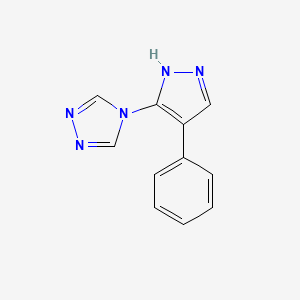
![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)
